Phenyl(5-phenyl-3-furyl)methanone Phenyl(5-phenyl-3-furyl)methanone
Brand Name: Vulcanchem
CAS No.: 54980-33-5
VCID: VC16168496
InChI: InChI=1S/C17H12O2/c18-17(14-9-5-2-6-10-14)15-11-16(19-12-15)13-7-3-1-4-8-13/h1-12H
SMILES:
Molecular Formula: C17H12O2
Molecular Weight: 248.27 g/mol

Phenyl(5-phenyl-3-furyl)methanone

CAS No.: 54980-33-5

Cat. No.: VC16168496

Molecular Formula: C17H12O2

Molecular Weight: 248.27 g/mol

* For research use only. Not for human or veterinary use.

Phenyl(5-phenyl-3-furyl)methanone - 54980-33-5

Specification

CAS No. 54980-33-5
Molecular Formula C17H12O2
Molecular Weight 248.27 g/mol
IUPAC Name phenyl-(5-phenylfuran-3-yl)methanone
Standard InChI InChI=1S/C17H12O2/c18-17(14-9-5-2-6-10-14)15-11-16(19-12-15)13-7-3-1-4-8-13/h1-12H
Standard InChI Key PNKYTBAITHUYKB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC(=CO2)C(=O)C3=CC=CC=C3

Introduction

Phenyl(5-phenyl-3-furyl)methanone is a chemical compound that combines a phenyl group with a furyl moiety, forming a methanone structure. Despite the lack of direct references to this specific compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.

Synthesis and Preparation

The synthesis of Phenyl(5-phenyl-3-furyl)methanone could involve reactions similar to those used for other aryl-furyl ketones. Typically, such compounds are prepared through condensation reactions between appropriate aldehydes or ketones and furyl derivatives in the presence of catalysts.

Potential Applications

Compounds with similar structures, such as furan derivatives, have shown potential in various biological activities, including antitubercular and urease inhibitory effects . While specific data on Phenyl(5-phenyl-3-furyl)methanone is not available, its structural similarity to these compounds suggests potential applications in medicinal chemistry.

Research Findings and Future Directions

Given the lack of specific research findings on Phenyl(5-phenyl-3-furyl)methanone, future studies could focus on its synthesis, characterization, and biological evaluation. Computational methods, such as DFT calculations and molecular docking, could provide insights into its potential bioactivity and molecular properties .

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